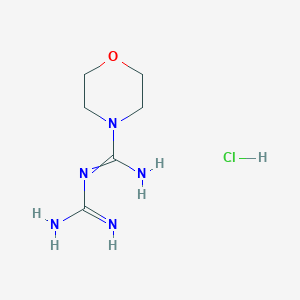
Moroxydine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moroxydine hydrochloride is an antiviral drug that was originally developed in the 1950s as a treatment for influenza. Structurally, this compound is a heterocyclic biguanidine .
Métodos De Preparación
The preparation of moroxydine hydrochloride involves the synthesis of its precursor, morpholine hydrochloride. This process includes the input of ammonium chloride and the addition of morpholine . The synthetic routes and reaction conditions for this compound involve the formation of complexes with cucurbit[n]urils (n = 7 or 8), which have been investigated using various spectroscopic and crystallographic techniques .
Análisis De Reacciones Químicas
Moroxydine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include 1H NMR spectroscopy, Quadrupole-Time of Flight mass spectrometry (Q-TOF), UV absorbance spectrophotometry, and isothermal titration calorimetry (ITC) . The major products formed from these reactions are inclusion complexes with cucurbit[n]urils .
Aplicaciones Científicas De Investigación
Moroxydine hydrochloride has a broad spectrum of antiviral activity against RNA viruses such as influenza, measles, and mumps . It also displays antiviral activity against plant viral pests . Despite its interesting biological profile, this compound has not been fully exploited as an antiviral . In addition, it has been used in the design and synthesis of 1,3,5-triazine derivatives with piperazine structures, which have shown potent anti-potato virus Y activity .
Mecanismo De Acción
The exact mechanism of action of moroxydine hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways involved in viral replication . The therapeutic efficacy of this compound can be decreased when used in combination with certain vaccines, such as the adenovirus type 7 vaccine and the anthrax vaccine .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C6H14ClN5O |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
Clave InChI |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=NC(=N)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


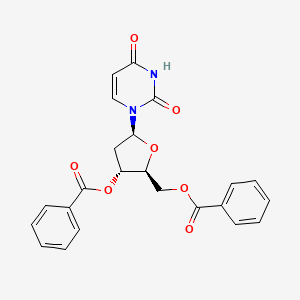
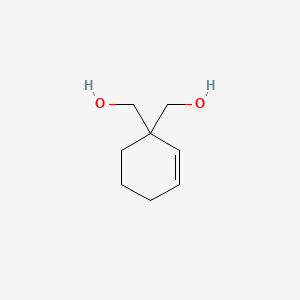
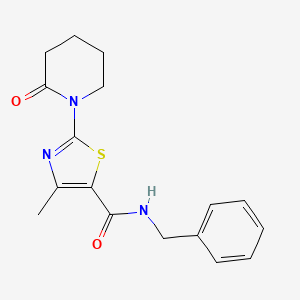
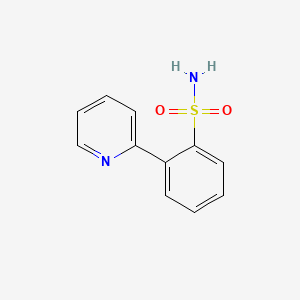
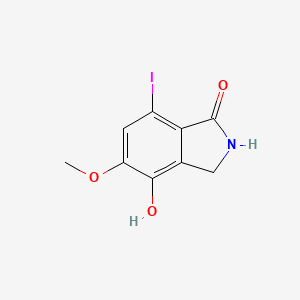
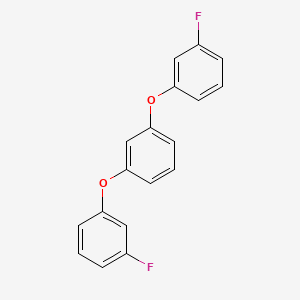
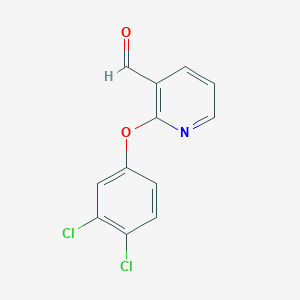
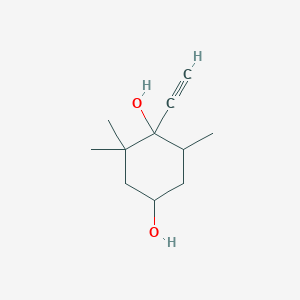
![tert-butyl N-[(1R)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B8553213.png)
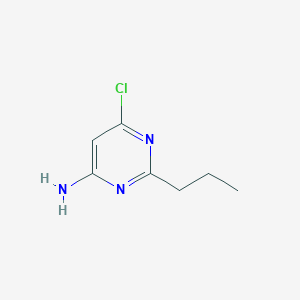
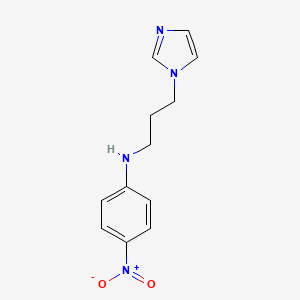
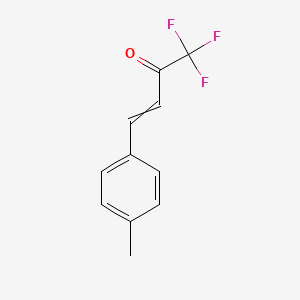
![2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B8553246.png)
![2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol](/img/structure/B8553260.png)
